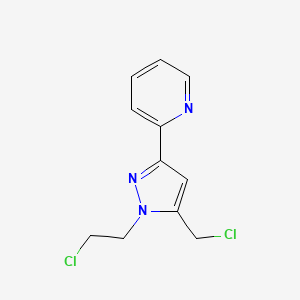
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
2-(1-(2-Chloroethyl)-5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 2C-P, is a synthetic psychedelic compound of the pyrazolopyridine class. It was first synthesized by Alexander Shulgin in 1974 and is structurally related to 2C-I, 2C-T-2, and 2C-T-7. 2C-P is a highly potent and long-lasting psychedelic with a duration of up to 12 hours. It has become increasingly popular among recreational users in recent years due to its unique effects and its relative ease of synthesis.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
One of the primary scientific research applications of pyrazole-pyridine derivatives involves their use as ligands in catalysis for olefin polymerization and oligomerization reactions. A study by Nyamato et al. (2014) demonstrated that unsymmetrical (pyrazolylmethyl)pyridine metal complexes serve as efficient catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution were significantly influenced by the choice of co-catalyst and solvent, highlighting the utility of these complexes in industrial polymer production processes (Nyamato, Ojwach, & Akerman, 2014).
Molecular Structure and Photophysical Properties
Research into pyrazole-pyridine derivatives also extends to their structural characterization and exploration of their photophysical properties. Shen et al. (2012) synthesized new pyrazole derivatives and investigated their crystal structure and computational aspects, providing insights into their stability and potential applications in materials science (Shen, Huang, Diao, & Lei, 2012).
Vetokhina et al. (2012) explored the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three distinct modes of proton transfer upon photoexcitation. These findings are crucial for developing new materials with specific optical properties, such as sensors or light-emitting devices (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Antimicrobial and Antioxidant Activities
Bonacorso et al. (2015) synthesized a series of pyrazole-pyridine compounds and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).
Environmental and Material Science Applications
Research by Pearce et al. (2019) on imidazole and methyl-pyrazole based pyridine ligands for metal extraction showcases the environmental applications of pyrazole-pyridine derivatives. These compounds have been studied for their efficacy in extracting nickel(II) and copper(II) from solutions, indicating their potential use in environmental remediation and metal recovery processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Eigenschaften
IUPAC Name |
2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIRTIFYUWCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



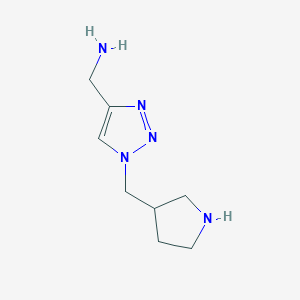

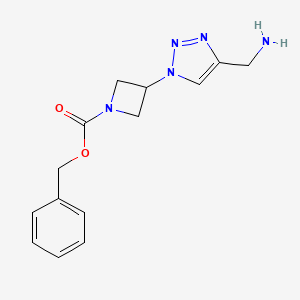
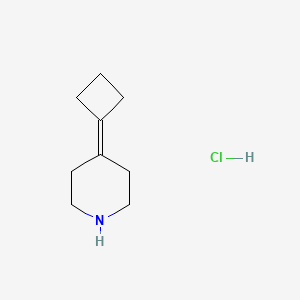
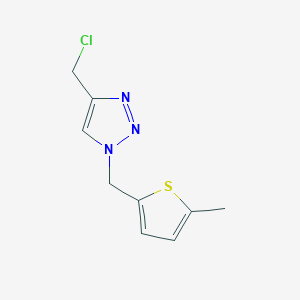
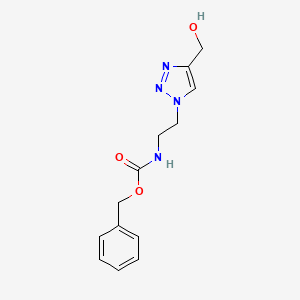
![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)
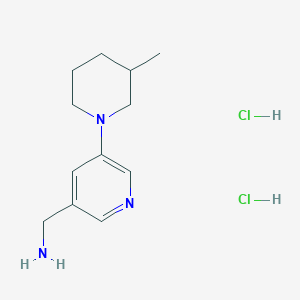
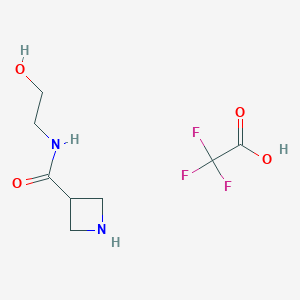
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

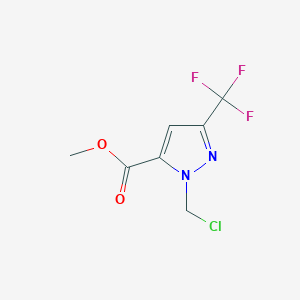
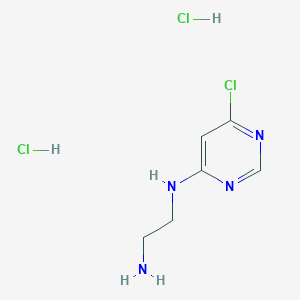
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)